2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide
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Overview
Description
2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide is an organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of a chloro-methoxyphenyl group, a methylbenzenesulfonamido group, and a propan-2-ylphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the acylation of the intermediate with 4-(propan-2-yl)phenyl acetamide under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets. The chloro-methoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamido group may also play a role in binding to proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar structure but differs in the presence of the sulfamoylphenyl group.
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate: Another related compound with a carbamate group instead of the acetamide group.
Uniqueness
2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H27ClN2O4S |
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Molecular Weight |
487.0 g/mol |
IUPAC Name |
2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H27ClN2O4S/c1-17(2)19-7-10-21(11-8-19)27-25(29)16-28(23-15-20(26)9-14-24(23)32-4)33(30,31)22-12-5-18(3)6-13-22/h5-15,17H,16H2,1-4H3,(H,27,29) |
InChI Key |
FWLAYCLPFAXUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(C)C)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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